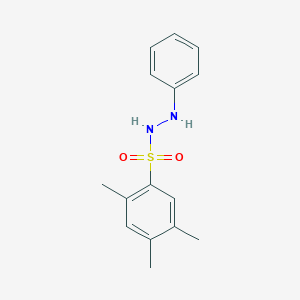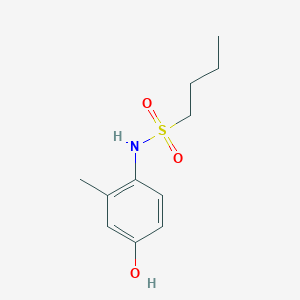
2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide, also known as TMB-PSH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in scientific research. This compound has been reported to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. For example, 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide has been shown to reduce the production of reactive oxygen species, which are known to play a role in various diseases such as cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide in lab experiments is its low toxicity. It has been reported to have low cytotoxicity against normal human cells. Additionally, 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide is relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one of the limitations of using 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide. One potential area of research is the development of 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide could lead to the production of larger quantities of this compound, which could facilitate its use in scientific research.
Conclusion:
In conclusion, 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide is a chemical compound that has shown significant potential for scientific research. Its antimicrobial, anti-inflammatory, and anticancer properties make it a promising compound for the development of new drugs and therapies. However, further studies are needed to fully understand the mechanism of action of 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with phenylhydrazine in the presence of a base such as triethylamine. The resulting product is a yellow crystalline solid that can be purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide has been extensively studied for its potential applications in scientific research. It has been reported to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Eigenschaften
Molekularformel |
C15H18N2O2S |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2,4,5-trimethyl-N'-phenylbenzenesulfonohydrazide |
InChI |
InChI=1S/C15H18N2O2S/c1-11-9-13(3)15(10-12(11)2)20(18,19)17-16-14-7-5-4-6-8-14/h4-10,16-17H,1-3H3 |
InChI-Schlüssel |
CLBWCQCPCVGKFA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NNC2=CC=CC=C2)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NNC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine](/img/structure/B229700.png)
![1-(2-thienylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229708.png)
![2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229710.png)
![1-[(4-Isopropylphenyl)sulfonyl]proline](/img/structure/B229714.png)
amino]benzoic acid](/img/structure/B229717.png)
amino]benzoic acid](/img/structure/B229718.png)




![2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B229729.png)
![2-Aminophenyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B229730.png)
![N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide](/img/structure/B229732.png)
![N-[(2,5-dibromophenyl)sulfonyl]phenylalanine](/img/structure/B229736.png)